molecular formula C11H18ClNO2 B1433503 (2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride CAS No. 1638221-26-7

(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride

Cat. No. B1433503
CAS RN: 1638221-26-7
M. Wt: 231.72 g/mol
InChI Key: NZJQFEPKDIJMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It has a molecular weight of 231.72 g/mol. The compound is in liquid form .


Molecular Structure Analysis

The InChI code for (2-Methoxyethyl)(2-phenoxyethyl)amine is 1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This indicates that the compound has 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride is a liquid at room temperature .

Scientific Research Applications

1. Potential for the Treatment of Parkinson's Disease or Schizophrenia

Compounds related to (2-Methoxyethyl)(2-phenoxyethyl)amine, such as the 2-methoxy derivative, have shown promise in treating neurological disorders like Parkinson's disease and schizophrenia. These compounds exhibit multitarget combinations of 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism, potentially beneficial for schizophrenia treatment. Additionally, the dopaminergic profile of these compounds, combined with potent 5-HT1A receptor agonism, makes them potential candidates for Parkinson's disease treatment, potentially reducing dyskinetic side effects associated with dopaminergic stimulation (Del Bello et al., 2019).

2. Application in pH- and Thermo-responsive Chitosan Hydrogels

Tris(2-(2-formylphenoxy)ethyl)amine, a related compound, has been used to create new pH- and thermo-responsive chitosan hydrogels. These hydrogels exhibit a significant stimuli-response, which could be beneficial for targeted drug delivery, improving drug bioavailability, and systemic delivery. The hydrogels' swelling behavior and controlled drug release capabilities at different pHs and temperatures make them suitable for various research applications, including cellular or tissue-targeted drug delivery (Karimi et al., 2018).

3. Anticoccidial and Antimicrobial Activities

Compounds derived from (2-Methoxyethyl)(2-phenoxyethyl)amine have demonstrated notable anticoccidial and antimicrobial activities. Specifically, derivatives like 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones have shown to be highly active as coccidiostats, offering potential applications in veterinary medicine and agriculture (Georgiadis, 1976).

4. Corrosion Inhibition Applications

Amine derivatives, including those related to (2-Methoxyethyl)(2-phenoxyethyl)amine, have been studied for their effectiveness as corrosion inhibitors. These compounds, when applied to surfaces like mild steel in acidic environments, form a protective film, reducing corrosion. This application is particularly relevant in industries where metal preservation is critical (Boughoues et al., 2020).

properties

IUPAC Name

2-methoxy-N-(2-phenoxyethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJQFEPKDIJMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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